molecular formula C17H20N4O3 B6968932 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol

1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol

Cat. No.: B6968932
M. Wt: 328.4 g/mol
InChI Key: RDDBZLBRNDPPJC-UHFFFAOYSA-N
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Description

1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group and a nitropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-[[(6-chloropyridin-3-yl)amino]methyl]pyrrolidin-3-ol
  • 1-Benzyl-3-[[(6-methylpyridin-3-yl)amino]methyl]pyrrolidin-3-ol
  • 1-Benzyl-3-[[(6-fluoropyridin-3-yl)amino]methyl]pyrrolidin-3-ol

Uniqueness

1-Benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol is unique due to the presence of the nitro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring .

Properties

IUPAC Name

1-benzyl-3-[[(6-nitropyridin-3-yl)amino]methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-17(12-19-15-6-7-16(18-10-15)21(23)24)8-9-20(13-17)11-14-4-2-1-3-5-14/h1-7,10,19,22H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDBZLBRNDPPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(CNC2=CN=C(C=C2)[N+](=O)[O-])O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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